molecular formula C11H12O3 B6176929 7-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid CAS No. 190125-50-9

7-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

Cat. No. B6176929
CAS RN: 190125-50-9
M. Wt: 192.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 2H-1-Benzopyran, 3,4-dihydro-, also known as Dihydrobenzopyran . The molecular formula for Dihydrobenzopyran is C9H10O .


Molecular Structure Analysis

The molecular structure of a similar compound, 2H-1-Benzopyran, 3,4-dihydro-, consists of a benzene ring fused with a pyran ring . The 3D structure can be viewed using specific software .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the protection of a functional group, the formation of a ring system, and the introduction of a carboxylic acid group.", "Starting Materials": ["4-methylphenol", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "sodium hydroxide", "hydrogen peroxide", "sodium borohydride", "acetic acid", "methyl iodide"], "Reaction": ["Step 1: Protection of the phenol group in 4-methylphenol using acetic anhydride and sulfuric acid to form 4-acetoxytoluene", "Step 2: Formation of the benzopyran ring system by reacting 4-acetoxytoluene with ethyl acetoacetate and sodium ethoxide to form 7-methyl-3,4-dihydro-2H-1-benzopyran-2-one", "Step 3: Reduction of the ketone group in the intermediate using sodium borohydride to form 7-methyl-3,4-dihydro-1H-2-benzopyran-1-ol", "Step 4: Oxidation of the alcohol group using hydrogen peroxide and sodium hydroxide to form 7-methyl-3,4-dihydro-1H-2-benzopyran-1-one", "Step 5: Introduction of the carboxylic acid group by reacting 7-methyl-3,4-dihydro-1H-2-benzopyran-1-one with methyl iodide and sodium bicarbonate to form 7-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid"] }

CAS RN

190125-50-9

Molecular Formula

C11H12O3

Molecular Weight

192.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.